molecular formula C10H22ClNO B6193905 2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride CAS No. 2648944-91-4

2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride

Cat. No.: B6193905
CAS No.: 2648944-91-4
M. Wt: 207.7
InChI Key:
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Description

2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C10H22ClNO. It is a hydrochloride salt form of a cyclohexyl derivative, which contains both an amino group and a hydroxyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride typically involves the reaction of 4,4-dimethylcyclohexanone with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-methylpropan-1-ol hydrochloride
  • 2-amino-2-phenylethanol hydrochloride
  • 2-amino-2-(2-methylpropyl)propan-1-ol hydrochloride

Uniqueness

Compared to similar compounds, 2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride has a unique cyclohexyl ring structure with two methyl groups, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride involves the reaction of 4,4-dimethylcyclohexanone with ethylmagnesium bromide, followed by reaction with nitrous acid to form the corresponding diazonium salt. The diazonium salt is then reduced with sodium sulfite to form the amine, which is subsequently reacted with ethylene oxide to form the final product as a hydrochloride salt.", "Starting Materials": [ "4,4-dimethylcyclohexanone", "ethylmagnesium bromide", "nitrous acid", "sodium sulfite", "ethylene oxide", "hydrochloric acid" ], "Reaction": [ "4,4-dimethylcyclohexanone is reacted with ethylmagnesium bromide to form the corresponding alcohol", "The alcohol is then reacted with nitrous acid to form the corresponding diazonium salt", "The diazonium salt is reduced with sodium sulfite to form the amine", "The amine is then reacted with ethylene oxide to form the final product as a hydrochloride salt" ] }

CAS No.

2648944-91-4

Molecular Formula

C10H22ClNO

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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